

Amikacin Pharmacokinetics: A Deep Dive into Absorption and Distribution

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Compound of Interest

Compound Name: Amikacin B

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Introduction: The Enduring Relevance of Amikacin

Amikacin, a semi-synthetic aminoglycoside antibiotic derived from kanamycin, remains a cornerstone in the management of severe Gram-negative bacterial infections.[1][2] Its broad spectrum of activity, particularly against multidrug-resistant pathogens like *Pseudomonas aeruginosa* and *Acinetobacter baumannii*, underscores its clinical importance.[1][3] A thorough understanding of its pharmacokinetic profile, specifically its absorption and distribution, is paramount for optimizing therapeutic efficacy while minimizing the risk of dose-dependent toxicities, namely nephrotoxicity and ototoxicity.[2][4] This guide provides a detailed technical examination of these critical pharmacokinetic phases, offering insights for researchers, clinicians, and drug development professionals.

Amikacin's bactericidal action is concentration-dependent, meaning higher concentrations lead to more rapid and extensive bacterial killing.[3][5] This characteristic, coupled with its post-antibiotic effect—the continued suppression of bacterial growth even after the drug concentration falls below the minimum inhibitory concentration (MIC)—forms the basis for modern dosing strategies.[1][3] The primary pharmacodynamic index correlated with clinical success is the ratio of the peak plasma concentration (C_{max}) to the MIC (C_{max}/MIC), with a target of ≥ 8 to 10 often cited for optimal outcomes.[5][6][7]

Part 1: Absorption - Navigating the Barriers to Systemic Circulation

Amikacin's physicochemical properties—high water solubility and low lipid solubility—dictate its absorption characteristics.^{[8][9][10]} These properties are fundamental to understanding why certain administration routes are favored over others.

Routes of Administration and Bioavailability

Due to its poor absorption from the gastrointestinal tract, amikacin must be administered parenterally to achieve therapeutic systemic concentrations.^{[1][2][4][11]} The most common routes are intravenous (IV) and intramuscular (IM) injection.

- **Intravenous (IV) Administration:** IV infusion is the preferred route in hospitalized patients, allowing for rapid and complete bioavailability.^[12] This method ensures that the entire administered dose reaches the systemic circulation, providing predictable plasma concentrations. Typically, amikacin is administered as an infusion over 30 to 60 minutes.^{[9][12]}
- **Intramuscular (IM) Administration:** Following IM injection, amikacin is rapidly and almost completely absorbed.^{[9][13]} Peak plasma concentrations (C_{max}) are typically achieved within 1 to 2 hours.^{[9][13][14][15]} The bioavailability of IM amikacin is generally high, often exceeding 90%.^[16]
- **Inhalation:** Liposomal amikacin for inhalation is a newer formulation indicated for the treatment of *Mycobacterium avium* complex (MAC) lung disease.^[3] This route delivers the drug directly to the site of infection in the lungs, minimizing systemic exposure and potential toxicity. The systemic absorption from this route is variable but significantly lower than parenteral administration.^[9]

The choice of administration route often depends on the clinical setting, the severity of the infection, and patient-specific factors.

Pharmacokinetic Parameters of Absorption

The table below summarizes key absorption parameters for the primary routes of amikacin administration.

Parameter	Intravenous (IV)	Intramuscular (IM)
Bioavailability	100%	>90% [16]
Time to Peak Concentration (Tmax)	At the end of infusion [9] [15]	1 - 2 hours [9] [13] [14] [15]
Peak Plasma Concentration (Cmax)	Dose-dependent; a 7.5 mg/kg dose over 1 hour can result in a Cmax of approximately 37.5 µg/mL. [15]	Dose-dependent; a 5 mg/kg dose can result in a Cmax of about 21.4 µg/mL. [15]

Part 2: Distribution - The Journey Throughout the Body

Once absorbed into the systemic circulation, amikacin's distribution pattern is largely governed by its hydrophilic nature. This influences its ability to penetrate various tissues and fluids.

Volume of Distribution (Vd)

Amikacin primarily distributes into the extracellular fluid.[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[14\]](#) The apparent volume of distribution in adults with normal renal function is typically in the range of 0.25 to 0.4 L/kg.[\[7\]](#)[\[14\]](#) However, this can be significantly altered in certain patient populations. For instance, in critically ill patients, the Vd may be increased due to fluid shifts and capillary leakage.[\[17\]](#)[\[18\]](#)

Plasma Protein Binding

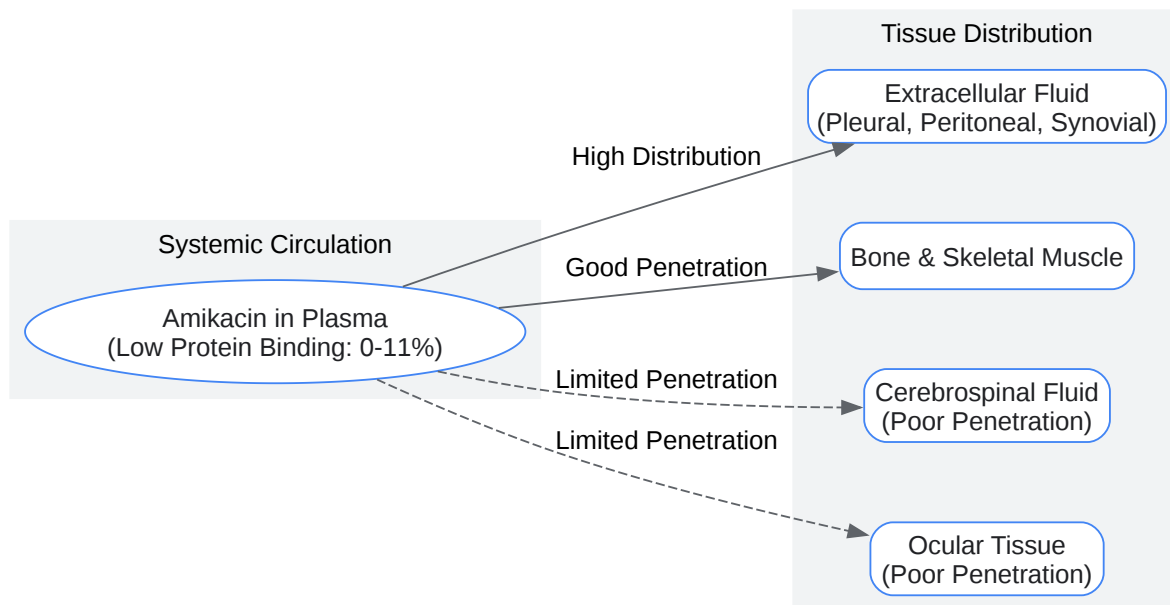
Amikacin exhibits low plasma protein binding, generally reported to be between 0% and 11%.[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[14\]](#) This low level of binding means that a large fraction of the drug in the plasma is unbound and pharmacologically active, readily available to distribute into tissues and exert its antibacterial effect.

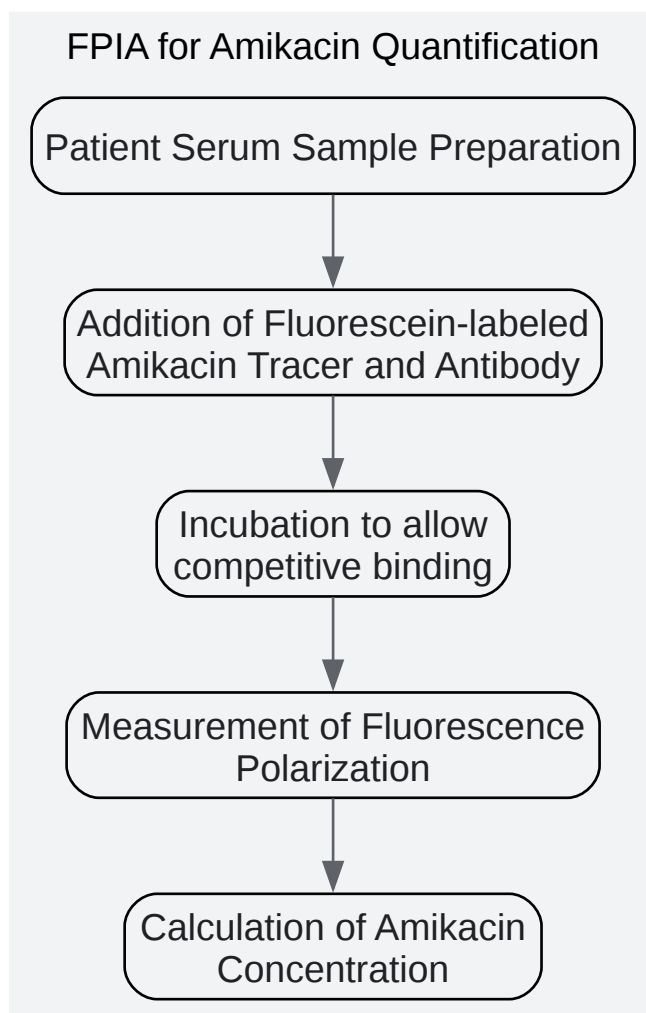
Tissue Penetration

Amikacin's ability to penetrate various tissues and body fluids is a critical determinant of its efficacy in treating infections at different sites.

- **High Concentrations:** Amikacin achieves high concentrations in extracellular fluids such as pleural, peritoneal, and synovial fluids.[1][8] It also penetrates well into bone, skeletal muscle, and wound tissues.[4]
- **Low Concentrations:** Penetration into the cerebrospinal fluid (CSF) is generally poor, even in the presence of inflamed meninges.[8][9][14] However, in infants with meningitis, CSF concentrations can reach up to 50% of plasma levels.[8] It also does not readily cross the blood-brain barrier or enter ocular tissue.[8]

The following diagram illustrates the key aspects of amikacin's distribution.





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References

- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]
- 3. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. Amikacin - Wikipedia [en.wikipedia.org]
- 9. mims.com [mims.com]
- 10. Correlation of the pharmacokinetic parameters of amikacin and ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 12. sapg.scot [sapg.scot]
- 13. heartlandntbc.org [heartlandntbc.org]
- 14. reference.medscape.com [reference.medscape.com]
- 15. Pharmacokinetic and clinical studies with amikacin, a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of amikacin in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Amikacin Population Pharmacokinetics in Critically Ill Kuwaiti Patients - PMC [pmc.ncbi.nlm.nih.gov]
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